molecular formula C12H18ClNO B1451106 3-(4-Ethylphenoxy)pyrrolidine hydrochloride CAS No. 1185088-27-0

3-(4-Ethylphenoxy)pyrrolidine hydrochloride

Cat. No. B1451106
M. Wt: 227.73 g/mol
InChI Key: FUKJBEXEVLLLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, a copper(I)/ClickFerrophos complex can catalyze the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines .


Molecular Structure Analysis

The molecular structure of 3-(4-Ethylphenoxy)pyrrolidine hydrochloride is characterized by a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms.


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific substituents present on the pyrrolidine ring . The pyrrolidine ring can undergo various reactions due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Versatility in Drug Discovery

Pyrrolidine rings, including derivatives similar to 3-(4-Ethylphenoxy)pyrrolidine hydrochloride, are highlighted for their significant role in drug discovery. The saturated five-membered ring structure of pyrrolidine is beneficial for exploring pharmacophore space due to its sp3 hybridization, contributing to stereochemistry and enhancing three-dimensional coverage through a phenomenon known as "pseudorotation". These properties are crucial in the design of novel compounds with target selectivity, showcasing the potential for creating diverse bioactive molecules with varied biological profiles (Li Petri et al., 2021).

Bioactive Compound Synthesis

The synthesis and functionalization of pyrrolidine rings are central themes in medicinal chemistry, with implications for developing drugs with specific biological activities. The review by Li Petri et al. (2021) delves into synthetic strategies for constructing the pyrrolidine ring from various precursors or by functionalizing preformed rings, such as proline derivatives. The stereochemistry of pyrrolidine derivatives, influenced by stereoisomers and substituents' spatial orientation, plays a critical role in their biological activity, offering insights into designing new compounds with desired effects.

Pharmacological Potentials

The pharmacological exploration of pyrrolidine derivatives extends across a range of therapeutic areas. Pyrrolidine-based compounds have been investigated for anticancer, antimicrobial, and antiviral activities, demonstrating the heterocycle's versatility as a pharmacophore unit. The specific target identification for these activities underscores the potential of pyrrolidine and its derivatives in contributing to the development of drugs with precise mechanisms of action, thus reinforcing the importance of this scaffold in drug discovery (Petri et al., 2020).

Future Directions

The future directions for research on 3-(4-Ethylphenoxy)pyrrolidine hydrochloride and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, more research could be conducted to explore the potential of 3-(4-Ethylphenoxy)pyrrolidine hydrochloride in various applications, such as in the development of new drugs or biochemicals for proteomics research .

properties

IUPAC Name

3-(4-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-10-3-5-11(6-4-10)14-12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKJBEXEVLLLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Ethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Ethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Ethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Ethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Ethylphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.